molecular formula C3H4N2O3 B14626082 3-Hydroxyimidazolidine-2,4-dione CAS No. 56775-96-3

3-Hydroxyimidazolidine-2,4-dione

Cat. No.: B14626082
CAS No.: 56775-96-3
M. Wt: 116.08 g/mol
InChI Key: RXDGHXQROICYMR-UHFFFAOYSA-N
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Description

3-Hydroxyimidazolidine-2,4-dione is a heterocyclic organic compound with the molecular formula C3H4N2O3. It is a derivative of imidazolidine-2,4-dione, featuring a hydroxyl group at the third position. This compound is of significant interest due to its diverse applications in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyimidazolidine-2,4-dione typically involves the reaction of arylglyoxal hydrates with N-hydroxyurea in acetic acid. The reaction is carried out at room temperature, leading to the formation of substituted N-hydroxyureas, which then cyclize to form 5-aryl-3,4,5-trihydroxyimidazolidin-2-ones. These intermediates undergo dehydration to yield 5-aryl-3-hydroxyimidazolidine-2,4-diones .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, involving controlled reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different hydroxylated products.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups replacing the hydroxyl group.

Scientific Research Applications

3-Hydroxyimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxyimidazolidine-2,4-dione involves its interaction with various molecular targets. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways. The hydroxyl group plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

    Imidazolidine-2,4-dione: Lacks the hydroxyl group at the third position.

    3-Alkoxyimidazolidine-2,4-dione: Features an alkoxy group instead of a hydroxyl group.

    Imidazolidine-2-thione: Contains a sulfur atom replacing one of the oxygen atoms.

Uniqueness: 3-Hydroxyimidazolidine-2,4-dione is unique due to its hydroxyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

56775-96-3

Molecular Formula

C3H4N2O3

Molecular Weight

116.08 g/mol

IUPAC Name

3-hydroxyimidazolidine-2,4-dione

InChI

InChI=1S/C3H4N2O3/c6-2-1-4-3(7)5(2)8/h8H,1H2,(H,4,7)

InChI Key

RXDGHXQROICYMR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)N1)O

Origin of Product

United States

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